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Compound of Interest

[4-(2-
Compound Name:

Methoxyethyl)phenyllmethanol
CAS No.: 886531-77-7

Cat. No.: B1429571

Get Quote

Executive Summary & Molecular Architecture

4-(2-Methoxyethyl)benzyl alcohol represents a specialized "linker scaffold" in medicinal
chemistry, distinct from the more common 4-methoxybenzyl alcohol (Anisyl alcohol). While
often overshadowed by its phenolic analog—the primary precursor to the beta-blocker
Metoprolol—this benzylic alcohol variant serves a critical role in pharmacophore modulation.

It functions primarily as a homologation agent, allowing researchers to introduce the lipophilic
4-(2-methoxyethyl)phenyl moiety into a drug scaffold via a methylene bridge rather than a
direct phenolic ether linkage. This modification alters metabolic stability (removing the phenol-
ether metabolic soft spot) and rotational freedom.

Molecular Specification

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1429571#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Feature Specification

IUPAC Name [4-(2-Methoxyethyl)phenyllmethanol
Molecular Formula C10H1402

Molecular Weight 166.22 g/mol

Primary Benzylic Alcohol (C-1); Aliphatic Ether

Key Functionality (C-4 tail
-4 tai

_ ~1.8 (More lipophilic than Anisyl alcohol due to
LogP (Predicted) the ethyl spacer)

Note: Often indexed as a derivative of CAS

CAS Registr
Sl 56718-70-8 (the corresponding acid)

Structural Distinction (Critical)

Researchers must not confuse this target with 4-Methoxybenzyl alcohol (Anisyl alcohol).
e Target:HO-CH2-Ar-CH2CH2-O-Me (Extended flexible tail).
e Common Anisyl:HO-CHz-Ar-O-Me (Rigid, electron-rich ether).

Synthetic Pathways: The "Tail-First" Strategy

The synthesis of 4-(2-methoxyethyl)benzyl alcohol requires a "tail-first" approach to ensure the
methoxyethyl group is established before the sensitive benzyl alcohol is generated. The most
robust route for research-scale production (10g — 100g) utilizes the Grignard Formylation of the
corresponding bromo-ether.

Route A: Grighard Formylation (Recommended)

This pathway avoids over-oxidation and allows for precise control over the benzylic center.

Step 1: Precursor Synthesis (Etherification)

Reaction: 4-Bromophenethyl alcohol

1-Bromo-4-(2-methoxyethyl)benzene.
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» Reagents: Sodium Hydride (NaH), Methyl lodide (Mel), THF.
e Protocol:

o Suspend NaH (1.1 eq) in anhydrous THF at 0°C under N2.

[¢]

Dropwise add 4-bromophenethyl alcohol (1.0 eq). Stir 30 min (Hz evolution).

[e]

Add Mel (1.2 eq) and warm to RT. Stir 4h.

o

Quench: Careful addition of saturated NH4Cl.

[¢]

Why: This locks the "tail" as a stable ether, resistant to the subsequent Grignard
conditions.

Step 2: Formylation & Reduction (One-Pot Variation)

Reaction: Aryl Bromide

Benzaldehyde
Benzyl Alcohol.

» Reagents: Mg turnings, DMF, NaBHa.
e Protocol:

o Grignard Formation: React 1-Bromo-4-(2-methoxyethyl)benzene with Mg turnings in dry
THF (reflux, Iz initiator) to form the Grignard reagent.

o Formylation: Cool to 0°C. Add anhydrous DMF (1.5 eq). The formyl proton is installed
here.

o Hydrolysis: Acidic workup (1M HCI) yields 4-(2-methoxyethyl)benzaldehyde.
o Reduction: Redissolve crude aldehyde in MeOH. Add NaBHa (0.5 eq) at 0°C. Stir 1h.

o Workup: Evaporate MeOH, partition between EtOAc/Water.
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Route B: Reduction of the Benzoic Acid Derivative

If 4-(2-methoxyethyl)benzoic acid (CAS 56718-70-8) is available commercially (often a
Metoprolol byproduct), this is the most direct route.

e Reagent: Lithium Aluminum Hydride (LiAlH4) in THF.

» Note: Borane-THF (BHs-THF) is preferred if the ring contains other sensitive groups (e.g.,
nitriles), but LiAlIH4 is standard here.

NaH, Mel

4-Bromophenethy! Etherification 1-Bromo-4- Mg, THF Ar-MgBr DMF; H30+ 4-(2-Methoxyethyl) NaBH4

alcohol (2-methoxyethyl)benzene Intermediate benzaldehyde (Reduction)
T TARGET:

LiAIH4 or BH3 4-(2-Methoxyethyl)
4-(2-Methoxyethyl) (Direct Reduction; benzyl alcohol
benzoic acid

Click to download full resolution via product page

Figure 1: Convergent synthetic strategies. Route A (top) builds the scaffold from the bromide;
Route B (bottom) utilizes the carboxylic acid precursor.

Reactivity & Functional Activation

The primary utility of 4-(2-methoxyethyl)benzyl alcohol lies in its conversion to an electrophile
(leaving group installation) to attach the "Metoprolol-like" tail to amines or carbon nucleophiles.

Activation Protocol: Conversion to Benzyl Chloride

The hydroxyl group is a poor leaving group. Conversion to the chloride is standard for
subsequent alkylation reactions.

Reaction:Ar-CH20H + SOCIl2 - Ar-CH2Cl + SO2 + HCI

¢ Setup: Dissolve 4-(2-methoxyethyl)benzyl alcohol (10 mmol) in anhydrous DCM (20 mL).
Add catalytic DMF (2 drops).

¢ Addition: Cool to 0°C. Add Thionyl Chloride (SOCIz, 12 mmol) dropwise.
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» Kinetics: The reaction is typically complete in 2h at RT. Monitor by TLC (the chloride moves

significantly higher in Hexane/EtOAc than the alcohol).

e Workup: Evaporate solvent and excess SOCI:z in vacuo.

o Caution: The resulting 4-(2-methoxyethyl)benzyl chloride is a potent alkylating agent

(lachrymator). Handle in a fume hood.

o Application: This chloride can now react with secondary amines (e.qg., isopropylamine

derivatives) to create "Homologated Metoprolol” analogs.

Analytical Characterization (Self-Validating Logic)

To ensure the identity of the synthesized material, specific NMR signatures must be verified.

The critical distinction is differentiating the benzylic protons from the ether-tail protons.

. : ic Tahle (CDCla, 40( |

Proton Chemical Shift L . Diagnostic
. Multiplicity Integration

Environment (0) Value
Confirms para-

Ar-H (Aromatic) 7.20 — 7.35 ppm Multiplet 4H substitution
pattern.
Key Indicator. If

Ar-CH2-OH Singlet (or this shifts to

) 4.65 ppm 2H ]

(Benzylic) doublet) ~4.5, it may be

the chloride.
) Distinguishes
-CH2-O-Me (Tall, ] i
3.58 ppm Triplet 2H from simple ethyl

alpha)
group.

Ar-CHz-CHz- ) Verifies the ethyl

] 2.85 ppm Triplet 2H

(Tail, beta) spacer length.
Confirms the

-O-CHs ]
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Self-Validation Check:
« If the singlet at 3.35 ppm is missing, you have likely cleaved the ether (demethylation).

« If the benzylic resonance (4.65 ppm) is absent and an aldehyde peak (~10 ppm) appears,
oxidation has occurred.

Pharmaceutical Context: The "Homologation" Effect

In drug design, this alcohol allows for the exploration of Structure-Activity Relationships (SAR)
around the Metoprolol pharmacophore.

Metoprolol vs. Homologated Analog

o Metoprolol (Standard): Uses a Phenol ether linkage (Ar-O-CH2-). The oxygen donates
electrons into the ring (resonance).

o Target Analog (Using this alcohol): Uses a Benzyl ether linkage (Ar-CH2-O-CH2-) or direct
alkylation. The methylene group (-CH2-) breaks the conjugation between the side chain and
the ring.

Impact:

o Metabolic Stability: The benzylic position is susceptible to CYP450 oxidation, potentially
creating a "soft drug" site different from the O-dealkylation seen in Metoprolol.

 Lipophilicity: The removal of the phenolic oxygen increases LogP, potentially enhancing
Blood-Brain Barrier (BBB) penetration.
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[N
METOPROLOL CORE TARGET SCAFFOLD
(Phenolic Ether Linkage) (Benzylic Linkage)
Ar-O-CH2-... Ar-CH2-X-...
High Resonance No Resonance to Ring
Susceptible to O-Dealkylation Susceptible to Benzylic Oxidation

PHARMACOLOGICAL SHIFT
1. Altered pKa of distant amines
2. Increased Lipophilicity
3. Modified Receptor Binding (Sterics)

Click to download full resolution via product page

Figure 2: Pharmacophore comparison. The target alcohol enables the synthesis of analogs that
decouple the side-chain electronics from the aromatic ring.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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